2-(Benzo[d]thiazol-2-yl)-3-fluorophenol
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is a heterocyclic compound that features a benzothiazole ring fused with a fluorophenol moiety
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target the mycobacterium tuberculosis bacterium
Mode of Action
tuberculosis . The specific interactions and resulting changes caused by 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol remain to be elucidated.
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context. For instance, thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that thiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Thiazole derivatives have been reported to exhibit anticonvulsant activity in animal models .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Thiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their transport and distribution.
Subcellular Localization
Thiazole derivatives have been reported to exhibit excited-state intramolecular proton transfer (ESIPT) properties , which could potentially influence their subcellular localization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-3-fluorophenol typically involves the reaction of 2-aminothiophenol with 3-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring. This is followed by cyclization and subsequent functionalization to introduce the fluorophenol group. Common reagents used in this synthesis include sulfur-containing compounds and fluorinated aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that can be optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been employed to streamline the synthesis and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the fluorophenol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as fluorescent dyes and sensors
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)phenol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol: Contains a methoxy group instead of a fluorine atom, leading to different electronic and steric properties.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-3-fluorophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNOS/c14-8-4-3-6-10(16)12(8)13-15-9-5-1-2-7-11(9)17-13/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMULBYUWRTPIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=C3F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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